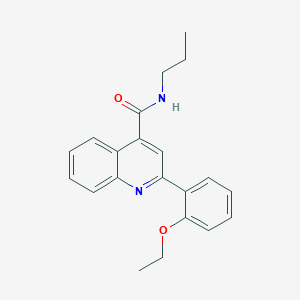
2-(2-ethoxyphenyl)-N-propylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxyphenyl)-N-propylquinoline-4-carboxamide is an organic compound belonging to the class of quinoline derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to the quinoline ring, along with a propyl group and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)-N-propylquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
N-Propylation: The N-propyl group can be introduced through an alkylation reaction using propyl bromide and a base such as potassium carbonate.
Carboxamide Formation: The carboxamide functional group can be introduced by reacting the intermediate compound with an appropriate amine, such as propylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-(2-Ethoxyphenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or aminated quinoline derivatives.
科学研究应用
Biology: Quinoline derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.
Medicine: The compound has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-ethoxyphenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenyl)-N-propylquinoline-4-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(2-Ethoxyphenyl)-N-methylquinoline-4-carboxamide: Similar structure with a methyl group instead of a propyl group.
2-(2-Ethoxyphenyl)-N-propylquinoline-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
2-(2-Ethoxyphenyl)-N-propylquinoline-4-carboxamide is unique due to the combination of its ethoxyphenyl, propyl, and carboxamide functional groups, which contribute to its specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-(2-ethoxyphenyl)-N-propylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-13-22-21(24)17-14-19(23-18-11-7-5-9-15(17)18)16-10-6-8-12-20(16)25-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREUOMAERYPPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
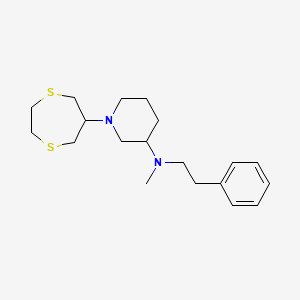
![1-sec-butyl-5-(difluoromethyl)-7-(3,4-dimethylphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5980538.png)
![2-(4-fluorophenyl)-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B5980550.png)
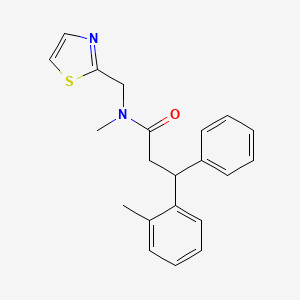
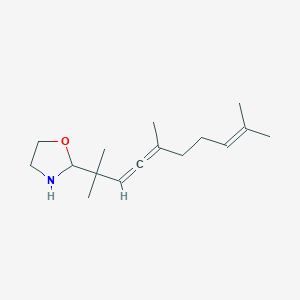
![1-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5980576.png)
![1,3-benzodioxol-5-yl(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B5980579.png)

![N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B5980607.png)
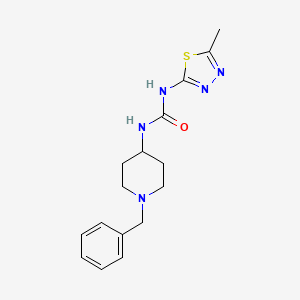
![ethyl (4-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B5980616.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-1-naphthylglycinamide](/img/structure/B5980633.png)
![6,7-dihydrospiro[benzimidazole-2,1'-cyclohexan]-4(5H)-one oxime 1-oxide](/img/structure/B5980636.png)
![2-[(3-Fluorophenyl)methyl]-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B5980644.png)
